Ethyl furo[2,3-c]pyridine-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
ethyl furo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-5-7-3-4-14-9(7)6-11-8/h3-6H,2H2,1H3 |
InChI Key |
ZZIOUILKLDRASR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for Furo 2,3 C Pyridine and Its Derivatives, with an Emphasis on Ester Functionalization
Strategies for the Construction of the Furo[2,3-c]pyridine (B168854) Ring System
The construction of the fused bicyclic furo[2,3-c]pyridine core relies on forming either the furan (B31954) or the pyridine (B92270) ring onto a pre-existing complementary ring. These strategies can be broadly categorized into cyclization reactions of tailored precursors and convergent multicomponent reactions.
These methods involve the sequential construction of the target molecule, often starting from a substituted pyridine or furan. The key step is the ring-closing reaction to form the fused system.
Intramolecular cyclization represents a robust strategy for forming the furo[2,3-c]pyridine ring system from a single, carefully designed precursor. A notable example is a multi-step synthesis starting from N-benzenesulfonylpiperidin-4-one. researchgate.net This facile pathway involves several key transformations to build the furan ring onto the existing piperidinone framework, which is later aromatized. researchgate.net
The key steps in this synthetic sequence are:
Wittig Olefination: Introduction of a carbon-carbon double bond. researchgate.net
Intramolecular Cyclization: Formation of the dihydrofuran ring, often mediated by an electrophilic reagent like phenylselenyl chloride. researchgate.net
Oxidative Dehydroselenylation: Creation of a double bond within the newly formed ring. researchgate.net
Reduction: Conversion of a ketone to a hydroxyl group to facilitate furan ring formation. researchgate.net
Aromatization: The final step to yield the stable furo[2,3-c]pyridine system. researchgate.net
Table 1: Example of a Multi-Step Intramolecular Cyclization Pathway This interactive table summarizes the key stages of a reported synthesis for the furo[2,3-c]pyridine core. researchgate.net
| Step | Reaction Type | Key Reagents | Intermediate/Product | Purpose |
| 1 | Wittig Olefination | Ph3P=CHCO2Et | α,β-Unsaturated ester | Elongates the carbon chain |
| 2 | Intramolecular Cyclization | PhSeCl | Selenylated dihydrofuran | Forms the furan ring scaffold |
| 3 | Oxidative Dehydroselenylation | NaIO4 | Dihydrofuropyridine | Introduces unsaturation in the furan ring |
| 4 | Reduction & Furan Formation | - | Hydroxylated intermediate | Sets up for aromatization |
| 5 | Aromatization | - | Furo[2,3-c]pyridine | Generates the final aromatic system |
Transition metal catalysis offers powerful and efficient methods for constructing complex heterocyclic scaffolds. While much of the recent literature on furopyridine synthesis focuses on the furo[2,3-b]pyridine (B1315467) isomer, the strategies employed highlight the potential of these catalysts for accessing the furo[2,3-c] system as well.
Palladium-Catalyzed Approaches: Palladium catalysis is widely used for C-C and C-O bond formation, which are crucial for building furan rings. One-pot syntheses involving Sonogashira couplings followed by heteroannulations are common. nih.gov For instance, a general approach for synthesizing furo[2,3-c]pyridazines involves a tandem Sonogashira coupling-cycloisomerization sequence starting from a 2-bromo-3-aminopyridizinone skeleton. nih.gov Similarly, Pd(II)-catalyzed syntheses of the isomeric furo[2,3-b]pyridines have been developed from β-ketodinitriles and alkynes, proceeding through a cascade of cyclization and annulation steps. acs.orgresearchgate.net These methods showcase the utility of palladium catalysts in orchestrating complex bond formations to rapidly build the fused ring system.
Rhodium-Catalyzed Tandem Reactions: Rhodium catalysts are particularly effective in mediating tandem reactions and C-H activation/annulation cascades. For example, a rhodium-catalyzed tandem reaction of N-(pivaloyloxy)acrylamides with 1,3-diynes has been developed for the efficient synthesis of furo[2,3-b]pyridines. acs.org This process involves a sequence of C–H activation, Lossen rearrangement, [4+2] annulation, and [3+2] annulation in a single pot. acs.org Another rhodium-catalyzed cascade involves the C-H activation/[4+2] annulation of acrylamides and alkynyl quinols to produce dihydrobenzofuro-pyridinone cores, which can be aromatized to form benzofuro[2,3-b]pyridines. acs.org These examples underscore the capability of rhodium catalysis to construct furopyridine scaffolds through elegant and atom-economical pathways.
Base-promoted cyclizations provide an alternative to metal-catalyzed methods, often proceeding through the generation of a key nucleophile that initiates the ring-closing step. For instance, the cyclization of protected N-propargylaminopyridines using a base is an effective method for preparing the related imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov This type of strategy, involving an intramolecular attack of a nitrogen or oxygen nucleophile onto an alkyne, is a fundamental approach in heterocycle synthesis.
Metal-free protocols are gaining increasing attention due to their environmental and economic advantages. These reactions can be promoted by acids, bases, or simply by thermal conditions. A catalyst-free approach for synthesizing pyrazino[1,2-b]indazoles involves the intermolecular annulation of indazole aldehydes with propargylic amines, showcasing a cascade cyclization under additive-free conditions. rsc.org The development of similar metal-free, intramolecular cyclization strategies for furo[2,3-c]pyridine precursors remains an area of interest.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular diversity.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-established isocyanide-based three-component reaction between a heterocyclic amidine (like 2-aminopyridine), an aldehyde, and an isonitrile. nih.govnih.gov Typically, this acid-catalyzed condensation yields imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org
However, a fascinating deviation from this standard pathway occurs with the use of specific aldehydes, most notably pyridoxal (B1214274). nih.govnih.gov When pyridoxal is used as the aldehyde component, the reaction does not produce the expected imidazo[1,2-a]pyridine. Instead, it results in the formation of the furo[2,3-c]pyridine skeleton as an "unusual GBB product". nih.govacs.orgnih.gov This unexpected outcome provides a direct and efficient entry into the furo[2,3-c]pyridine core. The reaction's versatility has been explored to create libraries of diverse compounds by varying the amine and isonitrile components. nih.govacs.org This unusual pathway has been optimized to proceed at room temperature, avoiding the need for microwave heating. nih.gov
Table 2: Unusual Product Formation in the Groebke-Blackburn-Bienaymé Reaction This interactive table provides examples of reactants leading to the furo[2,3-c]pyridine scaffold via the unusual GBB reaction pathway. nih.govacs.org
| Amine Component | Aldehyde Component | Isocyanide Component | Resulting Scaffold |
| 2-Aminopyridine | Pyridoxal | tert-Butyl isocyanide | Furo[2,3-c]pyridine |
| Aniline | Pyridoxal | Cyclohexyl isocyanide | Furo[2,3-c]pyridine |
| Substituted Anilines | Pyridoxal | tert-Alkyl isocyanide | Furo[2,3-c]pyridine |
| Heteroaryl Amines | Pyridoxal | Various isonitriles | Furo[2,3-c]pyridine |
This unusual MCR pathway has been utilized as a key step in the synthesis of more complex tricyclic systems, such as triazolo[4′,5′:4,5]furo[2,3-c]pyridines, through post-modification of the initially formed furo[2,3-c]pyridine product. nih.govacs.org
Multicomponent Reactions (MCRs) for Furo[2,3-c]pyridine Scaffolds
Exploration of Diverse Reagent Scope in GBB-type Reactions
The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-established three-component reaction, traditionally yields imidazo-fused scaffolds. However, strategic replacement of the aldehyde component can lead to the formation of alternative heterocyclic systems. nih.gov An "unusual" GBB reaction outcome has been observed where the use of pyridoxal as the aldehyde component results in the formation of a furo[2,3-c]pyridine skeleton. nih.govacs.org
This transformation is rationalized by the reaction of pyridoxal with an aminopyridine to form a Schiff base. Subsequent cyclization proceeds via the phenolic hydroxyl group of the pyridoxal moiety, rather than the pyridine nitrogen, leading to the furo[2,3-c]pyridine core. nih.govacs.org This approach has been utilized to synthesize novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. nih.gov The initial furo[2,3-c]pyridine product, a 2,3-diamino derivative, is formed through a three-component condensation of 2-aminopyridine, pyridoxal, and an isocyanide, such as tert-octyl isocyanide, in methanol. acs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold | Reference |
| 2-Aminopyridine | Pyridoxal | tert-Octyl isocyanide | 2,3-Diamino-furo[2,3-c]pyridine | acs.org |
This methodology highlights the versatility of multicomponent reactions in accessing complex heterocyclic systems through careful selection of reactants.
Stereoselective and Regioselective Synthesis of Furo[2,3-c]pyridine Cores
Achieving stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis. For the furo[2,3-c]pyridine system, regioselective functionalization can be achieved through directed lithiation. A detailed procedure for the successive regioselective lithiations of furo[2,3-c]pyridine has been described using n-BuLi and the [n-BuLi/LiDMAE] superbase, allowing for the synthesis of various polysubstituted furo[2,3-c]pyridines. acs.org
| Reagent | Position of Lithiation | Reference |
| n-BuLi | C-7 | acs.org |
| n-BuLi/LiDMAE | C-2 | acs.org |
This regioselective metalation provides a powerful tool for introducing substituents, including those that could be precursors to an ester group, at specific positions on the furo[2,3-c]pyridine core.
Synthetic Approaches Utilizing Activated Intermediates (e.g., Triflation of Pyridinol Derivatives)
The use of activated intermediates is a common strategy to facilitate the construction of heterocyclic rings. A concise, four-step synthesis of furo[2,3-b]pyridines has been developed that is amenable to gram-scale production. nih.gov A key step in this synthesis is the conversion of a pyridinol (or more accurately, a hydroxypyridine derivative formed in situ) to a triflate. This triflate then serves as an excellent leaving group for subsequent cross-coupling reactions, allowing for the introduction of various functional groups. nih.gov While this example pertains to the furo[2,3-b]pyridine isomer, the principle of using triflates as activated intermediates is broadly applicable in heterocyclic chemistry and could be envisioned in synthetic routes toward ethyl furo[2,3-c]pyridine-5-carboxylate.
Reductive and Oxidative Cyclization Pathways (e.g., DIBALH Reduction followed by Aromatization)
Reductive and oxidative cyclization pathways offer alternative strategies for the formation of the furo[2,3-c]pyridine ring system. A facile synthesis of furopyridine has been reported that involves a furan ring formation step via reduction, followed by aromatization. researchgate.net While the specific reducing agent DIBALH is not explicitly mentioned in the provided search results for this particular synthesis, reductive cyclizations are a common tactic in heterocycle formation.
Palladium(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes has been developed, involving cyclization and an unusual N-H/C annulation. acs.org This process involves the concurrent construction of both the furan and pyridine rings. acs.org Such oxidative cyclizations, often mediated by transition metals, are powerful tools for the construction of complex heterocyclic systems from simpler starting materials.
Synthesis of Substituted Furo[2,3-c]pyridine Systems
The construction of the furo[2,3-c]pyridine core and the introduction of substituents can be achieved through various synthetic strategies. These can be broadly categorized into methods that establish functionality during the formation of the heterocyclic core and those that modify a pre-existing furo[2,3-c]pyridine scaffold.
Regioselective Functionalization During Core Formation
The regioselective synthesis of substituted furo[2,3-c]pyridines often relies on the careful selection of appropriately functionalized precursors that guide the formation of the bicyclic system with the desired substitution pattern.
One notable approach involves the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. While typically used for synthesizing imidazo-fused scaffolds, an "unusual" GBB product, a 2,3-diamino-furo[2,3-c]pyridine, can be formed when pyridoxal is used as the aldehyde component. This reaction proceeds through a Schiff base intermediate formed between pyridoxal and a 2-aminopyridine, which then undergoes cyclization involving the phenolic hydroxyl group of the pyridoxal moiety. This method provides a direct route to a furo[2,3-c]pyridine core with amino groups at the 2- and 3-positions, which can be valuable for further derivatization.
For the synthesis of furo[2,3-c]pyridines with substitution at other positions, such as the 5-position, strategies often commence with a pre-functionalized pyridine ring. For instance, a plausible route to furo[2,3-c]pyridine-5-carboxylic acid would involve the cyclization of a suitably substituted pyridine derivative. A hypothetical precursor for such a synthesis could be a 3-aminopyridine-4-carboxaldehyde or a related derivative, where the amino and aldehyde functionalities can be elaborated to form the fused furan ring.
Another versatile method for constructing the furo[2,3-c]pyridine skeleton involves intramolecular cyclization reactions. These can include palladium-catalyzed processes, such as the Sonogashira coupling of a halopyridine with a terminal alkyne, followed by an intramolecular cyclization. The regioselectivity of such a synthesis is dictated by the substitution pattern of the initial pyridine starting material. For example, starting with a 3-hydroxy-4-iodopyridine derivative would direct the formation of the furan ring fused at the 2,3-positions of the pyridine.
Post-Synthetic Modification Strategies for Furo[2,3-c]pyridine Scaffolds
Once the furo[2,3-c]pyridine core is assembled, its functionalization can be further elaborated through various post-synthetic modifications.
A significant post-synthetic modification strategy for amino-substituted furo[2,3-c]pyridines is diazotization followed by intramolecular cyclization to generate novel tricyclic heterocyclic systems. This has been demonstrated in the synthesis of triazolo[4',5':4,5]furo[2,3-c]pyridines. acs.orgacs.orgnih.gov
This transformation is particularly effective for 2,3-diamino-furo[2,3-c]pyridine intermediates, which can be obtained from the unusual GBB reaction. The diazotization of one of the amino groups, typically using a source of nitrosonium ions (e.g., from sodium nitrite (B80452) in acidic conditions), generates a reactive diazonium salt. This intermediate can then be trapped intramolecularly by the adjacent amino group to form a fused 1,2,3-triazole ring, yielding the tricyclic triazolo[4',5':4,5]furo[2,3-c]pyridine scaffold. acs.orgacs.orgnih.gov
The reaction conditions for this diazotization-cyclization cascade can be optimized to improve yields. For instance, the use of 5 M HCl and NaNO2 has been reported for this transformation. nih.gov This methodology allows for the creation of a library of diverse tricyclic compounds by varying the substituents on the initial reactants of the GBB reaction. acs.orgacs.orgnih.gov
Table 1: Examples of Tricyclic Triazolo[4',5':4,5]furo[2,3-c]pyridines Synthesized via Diazotization and Cyclization
| Starting Material (Substituent on Amine) | Product | Yield (%) | Reference |
| Phenylamine | 1-Phenyl-1H- acs.orgacs.orgnih.govtriazolo[4',5':4,5]furo[2,3-c]pyridine derivative | Low | nih.gov |
| Pyrimidin-2-amine | 1-(Pyrimidin-2-yl)-1H- acs.orgacs.orgnih.govtriazolo[4',5':4,5]furo[2,3-c]pyridine derivative | 18 | nih.gov |
| 3-Chloro-4-fluoroaniline | 1-(3-Chloro-4-fluorophenyl)-1H- acs.orgacs.orgnih.govtriazolo[4',5':4,5]furo[2,3-c]pyridine derivative | 17 | acs.org |
Reductive modifications of furo[2,3-c]pyridine intermediates can be employed to alter existing functional groups or to saturate the heterocyclic rings, leading to a wider range of structural analogs. For a compound like this compound, the ester functionality is a primary target for reduction.
Standard reducing agents can be used to convert the ester group to a primary alcohol. For example, lithium aluminium hydride (LiAlH4) is a powerful reducing agent capable of this transformation. The reaction would typically be carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting hydroxymethyl group at the 5-position of the furo[2,3-c]pyridine core can then serve as a handle for further functionalization.
Alternatively, milder reducing agents such as sodium borohydride (B1222165) (NaBH4) might be employed, although it is generally less reactive towards esters compared to aldehydes and ketones. The reactivity can be enhanced by the addition of additives like lithium chloride or by using a different solvent system.
It is also conceivable to selectively reduce the pyridine ring of the furo[2,3-c]pyridine system. Catalytic hydrogenation using transition metal catalysts such as platinum, palladium, or rhodium can lead to the corresponding tetrahydrofuro[2,3-c]pyridine. The specific conditions (catalyst, pressure, temperature, and solvent) would determine the extent of reduction and the stereochemical outcome. The furan ring is generally more resistant to catalytic hydrogenation than the pyridine ring.
Strategies for Introduction of Ester Functionality on the Furo[2,3-c]pyridine System
The introduction of an ester group, specifically at the 5-position to yield this compound, is a key synthetic step. This can be achieved through various methods, with the most direct being the esterification of the corresponding carboxylic acid.
The most straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, furo[2,3-c]pyridine-5-carboxylic acid. This transformation can be accomplished using several standard esterification protocols.
One of the most common methods is the Fischer-Speier esterification. This involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH). The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester.
Alternatively, the carboxylic acid can be converted to a more reactive acyl derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with ethanol to form the ethyl ester. The formation of the acyl chloride can be achieved by treating the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride.
Coupling reagents commonly used in peptide synthesis can also be employed for the esterification. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid for nucleophilic attack by ethanol.
Table 2: Common Esterification Methods for Carboxylic Acids
| Method | Reagents | Typical Conditions |
| Fischer-Speier Esterification | Ethanol, H2SO4 (catalytic) | Reflux |
| Acyl Chloride Formation | SOCl2 or (COCl)2, then Ethanol | Room temperature or gentle heating |
| Carbodiimide Coupling | EDC or DCC, DMAP (catalytic), Ethanol | Room temperature |
Carbonylation Reactions for Carboxylate Introduction
The introduction of a carboxylate functional group onto an aromatic or heteroaromatic ring can be efficiently achieved through transition-metal-catalyzed carbonylation reactions. Palladium-catalyzed carbonylation is a particularly powerful tool for converting aryl or heteroaryl halides and triflates into carboxylic acid derivatives such as esters, amides, and acids. unipr.it This methodology is applicable to the synthesis of furo[2,3-c]pyridine carboxylates, providing a direct route to the ester functionality.
In a typical procedure, a C-5 functionalized furo[2,3-c]pyridine, such as a 5-bromo or 5-iodo derivative, serves as the substrate. The reaction is conducted under a carbon monoxide (CO) atmosphere in the presence of a palladium catalyst, a suitable ligand, a base, and an alcohol, which acts as both the solvent and the nucleophile to form the ester. For the synthesis of an ethyl ester, ethanol is used. The catalytic cycle generally involves the oxidative addition of the palladium(0) complex to the heteroaryl halide, followed by CO insertion into the palladium-carbon bond to form a heteroaroyl-palladium complex. Subsequent nucleophilic attack by ethanol leads to the formation of the ethyl ester and regeneration of the active palladium catalyst. unipr.it
Table 1: Representative Conditions for Palladium-Catalyzed Carbonylative Esterification
| Component | Example | Function |
| Substrate | 5-Bromo-furo[2,3-c]pyridine | Heteroaryl halide precursor |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Palladium source for the active Pd(0) catalyst |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |
| CO Source | Carbon Monoxide (gas) | Provides the carbonyl group for the ester |
| Nucleophile/Solvent | Ethanol (EtOH) | Reacts to form the ethyl ester |
| Base | Triethylamine (Et₃N) | Neutralizes the hydrogen halide byproduct |
| Temperature | 80-120 °C | To facilitate the reaction kinetics |
This method's primary advantage is its ability to directly install the desired ethyl carboxylate group in a single step from a readily available halogenated precursor.
Regioselective Functionalization at the C-5 Position for Ethyl Ester Derivatization
Achieving regioselective functionalization at the C-5 position of the furo[2,3-c]pyridine core is a key synthetic challenge. The electronic nature of the fused ring system, with an electron-rich furan ring and an electron-deficient pyridine ring, dictates its reactivity. Direct electrophilic substitution on the pyridine moiety is often difficult. Therefore, strategies involving either direct, pre-functionalized installation or subsequent functional group interconversions are employed to introduce the ethyl ester at the desired C-5 position.
Directly introducing an acyl group, such as an ethoxycarbonyl group, at the C-5 position of the furo[2,3-c]pyridine ring via classical electrophilic substitution reactions like Friedel-Crafts acylation is generally challenging. The pyridine nitrogen deactivates the ring towards electrophilic attack and can be quaternized by the Lewis acid catalyst.
However, related strategies on fused furo-pyridine systems have shown that acylation can proceed on the more activated rings of the scaffold. For instance, studies on benzo[b]furo[2,3-c]pyridines have demonstrated that acylation occurs preferentially on the benzene (B151609) ring. researchgate.net For the parent furo[2,3-c]pyridine, alternative methods are required for C-5 functionalization.
A more viable approach for direct C-5 acylation involves directed ortho-metalation. This strategy requires a directing group (DG) at an adjacent position (e.g., C-4 or C-6). The directing group coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the C-5 position. The resulting C-5 lithiated species can then be quenched with an appropriate electrophile, such as ethyl chloroformate, to directly install the ethyl carboxylate group.
Table 2: Hypothetical Pathway for Direct C-5 Acylation via Directed Metalation
| Step | Reagents & Conditions | Intermediate/Product | Purpose |
| 1. Metalation | Furo[2,3-c]pyridine with C-4 DG, n-BuLi, THF, -78 °C | 5-Lithio-furo[2,3-c]pyridine derivative | Regioselective deprotonation at C-5 |
| 2. Acylation | Ethyl chloroformate (ClCO₂Et) | This compound derivative | Introduction of the ethyl ester group |
Functional group interconversion (FGI) provides a versatile and often more practical approach to obtaining this compound. ub.edu This strategy begins with a furo[2,3-c]pyridine core that already possesses a different functional group at the C-5 position, which is then chemically transformed into the target ethyl ester.
One common pathway begins with a C-5 halogenated furo[2,3-c]pyridine. As described in section 2.2.3.2, this precursor can be directly converted to the ethyl ester via palladium-catalyzed carbonylation in the presence of ethanol. unipr.it
Another robust method involves the synthesis of furo[2,3-c]pyridine-5-carboxylic acid as a key intermediate. This carboxylic acid can be prepared through various routes, such as the hydrolysis of a C-5 nitrile (cyano) group or the carboxylation of a C-5 organometallic species (generated from a halide) with carbon dioxide. Once the carboxylic acid is obtained, it can be readily converted to the ethyl ester through standard esterification procedures, most commonly the Fischer-Speier esterification. This reaction involves refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
Table 3: Functional Group Interconversion (FGI) Routes to this compound
| Starting Material (at C-5) | Key Transformation(s) | Reagents | Product (at C-5) |
| Bromo (-Br) | Palladium-Catalyzed Carbonylation | Pd(OAc)₂, PPh₃, CO, EtOH, Et₃N | Ethyl carboxylate (-CO₂Et) |
| Nitrile (-CN) | 1. Hydrolysis2. Fischer Esterification | 1. H₂SO₄ (aq), heat2. EtOH, H₂SO₄ (cat.), reflux | Ethyl carboxylate (-CO₂Et) |
| Carboxylic Acid (-COOH) | Fischer Esterification | EtOH, H₂SO₄ (cat.), reflux | Ethyl carboxylate (-CO₂Et) |
Structural Characterization Methodologies in Research on Ethyl Furo 2,3 C Pyridine 5 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment of individual atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy would be essential to identify the number of distinct proton environments, their electronic surroundings, and their proximity to one another in Ethyl furo[2,3-c]pyridine-5-carboxylate. Analysis of chemical shifts (δ), integration values, and spin-spin coupling constants (J) would allow for the assignment of each proton to its specific position on the furo[2,3-c]pyridine (B168854) core and the ethyl ester group. However, specific experimental ¹H NMR data for this compound is not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Complementing the proton data, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms and provide insights into their hybridization and functional group identity. The chemical shifts of the carbons in the aromatic pyridine (B92270) and furan (B31954) rings, as well as the carbonyl and ethyl carbons of the ester, would be definitive for structural confirmation. This spectral information is currently unavailable for this compound.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C NMR signals, especially for a condensed heterocyclic system like furo[2,3-c]pyridine, 2D NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the entire molecular framework. No such 2D NMR studies have been published for this specific molecule.
Other Heteronuclear NMR Spectroscopy (e.g., ¹⁹F NMR, ¹⁵N NMR)
For derivatives of this compound containing other NMR-active nuclei like fluorine-19 or nitrogen-15, heteronuclear NMR would provide further structural insights. ¹⁵N NMR, for instance, could directly probe the electronic environment of the pyridine nitrogen atom. This information is not available as no such studies have been reported.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, it can distinguish between compounds with the same nominal mass. An HRMS analysis of this compound would provide its elemental composition, confirming its molecular formula. This vital piece of characterization data has not been found in the public domain.
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a high-resolution technique crucial for determining the exact mass of a compound, thereby confirming its elemental composition. In this method, the analyte is ionized under soft conditions, typically by protonation to form the [M+H]⁺ ion, which minimizes fragmentation and preserves the molecular ion for accurate mass measurement.
While specific experimental ESI-TOF data for this compound has not been detailed in available research, predictive data for its isomer, ethyl furo[2,3-c]pyridine-2-carboxylate, which shares the identical molecular formula (C₁₀H₉NO₃) and monoisotopic mass (191.05824 Da), offers insight into the expected values. uni.lu The high-resolution capabilities of TOF analysis would allow for the differentiation of the compound's empirical formula from other possibilities with the same nominal mass.
| Adduct Ion | Predicted m/z | Reference |
|---|---|---|
| [M+H]⁺ | 192.06552 | uni.lu |
| [M+Na]⁺ | 214.04746 | uni.lu |
Note: The data presented is predicted for the isomer ethyl furo[2,3-c]pyridine-2-carboxylate, which has the same molecular formula and mass as this compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.
Specific, experimentally-derived IR spectra for this compound are not presently available in published literature. However, based on its known structure, a theoretical spectrum would exhibit characteristic absorption bands indicative of its core components. Key expected vibrations include the carbonyl (C=O) stretch of the ethyl ester, C-O stretches associated with the ester and furan ring, and vibrations from the aromatic C=C and C-H bonds of the fused furopyridine system.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (ethyl) | Stretching | 3000 - 2850 |
| Ester C=O | Stretching | 1725 - 1705 |
| Aromatic C=C / C=N | Stretching | 1600 - 1450 |
| Ester C-O | Stretching | 1300 - 1150 |
| Furan C-O-C | Asymmetric Stretching | 1250 - 1180 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically π→π* and n→π* transitions in compounds with conjugated systems and heteroatoms. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure.
For this compound, the conjugated π-system of the fused aromatic rings is expected to give rise to distinct absorption bands. While specific experimental data is not documented in the searched literature, the UV-Vis spectrum would be a valuable tool for confirming the presence of the aromatic chromophore. The position of the absorption maxima (λmax) can be influenced by the solvent polarity.
| Solvent | λmax (nm) | Electronic Transition |
|---|---|---|
| Not Available | Not Available | π→π |
| Not Available | Not Available | n→π |
Theoretical and Computational Studies on Furo 2,3 C Pyridine Systems
Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules like Ethyl furo[2,3-c]pyridine-5-carboxylate. nih.gov DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying relatively complex heterocyclic systems. researchgate.net These calculations can elucidate a variety of electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The ethyl carboxylate group at the 5-position is an electron-withdrawing group. This is expected to influence the electronic properties of the furo[2,3-c]pyridine (B168854) core significantly. Specifically, it would lower the energy of both the HOMO and LUMO, affecting the molecule's reactivity and spectral properties. The MEP map would likely show regions of negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group, indicating likely sites for electrophilic attack. Conversely, regions of positive potential would be expected on the hydrogen atoms and parts of the carbon framework.
Below is a table of hypothetical calculated electronic properties for this compound, based on typical values obtained from DFT calculations on similar heterocyclic molecules.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (ionization potential). |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and electronic excitation energy. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
These are representative values and would be determined with precision in a specific computational study.
Computational Prediction of Reactivity and Regioselectivity in Furo[2,3-c]pyridine Reactions
Computational methods are invaluable for predicting the reactivity and regioselectivity of chemical reactions. For the furo[2,3-c]pyridine system, these predictions are often based on the analysis of the calculated electronic structure. Fukui functions or the analysis of the HOMO and LUMO shapes can help identify the most reactive sites for electrophilic and nucleophilic attack.
In the case of this compound, the pyridine ring is generally electron-deficient, while the furan (B31954) ring is electron-rich. nih.gov The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution, directing it to specific positions. The electron-withdrawing nature of the ethyl carboxylate group at position 5 would further deactivate the pyridine ring towards electrophilic attack. Computational models would likely predict that electrophilic substitution, if it occurs, would favor the furan ring. Conversely, nucleophilic attack would be directed towards the electron-deficient pyridine ring.
The following table summarizes the predicted reactivity for the parent furo[2,3-c]pyridine system, which would be modulated by the substituent in this compound.
| Reaction Type | Predicted Reactive Site(s) | Rationale |
| Electrophilic Attack | C2, C3 (Furan ring) | Higher electron density in the furan ring. |
| Nucleophilic Attack | C4, C7 (Pyridine ring) | Lower electron density in the pyridine ring, activated by the nitrogen atom. |
| Deprotonation (Lithiation) | C7 | Most acidic proton due to proximity to the electronegative nitrogen. |
Modeling of Reaction Mechanisms and Transition States using Computational Chemistry
A significant application of computational chemistry is the elucidation of reaction mechanisms. rsc.org By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states, which are the energy maxima along the reaction coordinate. stackexchange.com The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to predict the reaction rate.
For reactions involving this compound, such as electrophilic substitution or nucleophilic addition, DFT calculations can be used to model the step-by-step process. This would involve identifying any intermediates and calculating the geometries and energies of all transition states. For instance, in a hypothetical nitration reaction, computational modeling could determine whether the electrophile adds preferentially to the furan or pyridine ring by comparing the activation energies for the formation of the respective sigma complexes. These studies provide a detailed, atomic-level understanding of how the reaction proceeds. rsc.org
Analysis of Aromaticity and Electronic Delocalization within the Furo[2,3-c]pyridine System
Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. nih.gov The furo[2,3-c]pyridine system is composed of two fused aromatic rings: a pyridine ring and a furan ring. libretexts.org The degree of aromaticity in each ring can be quantified using various computational indices.
One common geometric index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the bond length equalization within the ring. mdpi.com A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. Magnetic indices, such as the Nucleus-Independent Chemical Shift (NICS), measure the magnetic shielding at the center of the ring. Large negative NICS values are indicative of aromaticity.
For the furo[2,3-c]pyridine system, the pyridine ring is expected to exhibit a higher degree of aromaticity than the furan ring. chemrxiv.orguobabylon.edu.iq The electron-withdrawing ethyl carboxylate group at position 5 would likely have a minor effect on the aromaticity of the furan ring but could slightly modulate the electronic delocalization within the pyridine ring.
| Ring System | HOMA (Hypothetical) | NICS(0) (ppm) (Hypothetical) | Aromatic Character |
| Pyridine Ring | 0.85 | -9.5 | Aromatic |
| Furan Ring | 0.60 | -6.0 | Moderately Aromatic |
These values are illustrative and represent typical findings for such fused systems.
The analysis of electron delocalization can also be performed by examining the π-molecular orbitals, which would show the extent of electron sharing across both rings. rsc.org
Structure-Reactivity Relationships from a Computational Perspective
Computational studies are instrumental in establishing structure-reactivity relationships. By systematically modifying the structure of a molecule in silico and calculating its properties, one can understand how different functional groups influence reactivity.
For the furo[2,3-c]pyridine system, the introduction of the ethyl carboxylate group at the 5-position has a predictable effect on its reactivity based on computational analysis. The electron-withdrawing nature of this group, as confirmed by calculated charge distributions, deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. This is a classic example of a structure-reactivity relationship that can be quantified through computational methods.
Advanced Derivatization and Scaffold Elaboration of Furo 2,3 C Pyridine
Synthesis of Complex Polycyclic Systems Incorporating the Furo[2,3-c]pyridine (B168854) Core
A key strategy in scaffold elaboration is the annulation of additional rings onto the furo[2,3-c]pyridine framework, leading to novel polycyclic heterocyclic systems. A notable example involves the synthesis of a tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold. nih.govacs.org This process utilizes a 2,3-diamino-furo[2,3-c]pyridine intermediate, which is itself generated from an unusual Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction where pyridoxal (B1214274) is used as the aldehyde component. nih.govnih.gov
The transformation into the triazolo-fused system is achieved through a post-GBB modification involving nitrosonium-mediated diazotization. The 2-amino-furo[2,3-c]pyridine derivative undergoes diazotization in the presence of sodium nitrite (B80452) and acetic acid, which facilitates an intramolecular cyclization to form the fused 1,2,3-triazole ring. nih.govacs.org This synthetic route effectively converts the bicyclic furo[2,3-c]pyridine into a more complex and rigid tricyclic structure. nih.gov
The general scheme for this transformation is outlined below:
GBB Reaction : An initial multicomponent reaction provides the core 2,3-diamino-furo[2,3-c]pyridine scaffold. nih.govacs.org
Deprotection : Removal of a protecting group yields a key 2-amino-furo[2,3-c]pyridine intermediate. acs.org
Diazotization & Cyclization : Treatment with a nitrite source under acidic conditions induces the formation of the triazole ring, completing the synthesis of the triazolo[4′,5′:4,5]furo[2,3-c]pyridine system. nih.gov
Analogous strategies have been employed in related heterocyclic systems to construct other fused ring structures, such as pyrimido[4′,5′:4,5]furo[2,3-d]pyrimidines, highlighting the broad applicability of using amino-functionalized heterocycles as synthons for building polycyclic frameworks. researchgate.netnih.gov
Table 1: Examples of Synthesized Polycyclic Systems from Furo[2,3-c]pyridine Precursors
Starting Furo[2,3-c]pyridine Derivative Reaction Type Resulting Polycyclic System Reference 2,3-Diamino-furo[2,3-c]pyridine intermediate Diazotization and Intramolecular Cyclization 1H-1,2,3-Triazolo[4′,5′:4,5]furo[2,3-c]pyridine [1, 2]
Strategies for Introducing Diverse Functional Groups on the Furo[2,3-c]pyridine System
The functionalization of the furo[2,3-c]pyridine skeleton is essential for modulating its physicochemical and biological properties. A variety of synthetic strategies can be employed to introduce substituents at different positions of the bicyclic core.
Leveraging Inherent Functionality: The GBB reaction used to form the furo[2,3-c]pyridine core provides intermediates with inherent functional handles, such as amino groups. nih.gov These groups are versatile starting points for further modifications, including acylation, alkylation, and diazotization followed by substitution.
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the related furo[2,3-b]pyridine (B1315467) isomer, palladium-mediated reactions like the Suzuki-Miyaura coupling have been successfully used to introduce aryl and other substituents by targeting positions activated with leaving groups like halides or triflates. nih.gov These methods are highly applicable to the furo[2,3-c]pyridine system, allowing for the introduction of a wide range of groups by coupling with various boronic acids, stannanes, or other organometallic reagents.
Direct C-H Functionalization: A more advanced and atom-economical strategy is the direct functionalization of C-H bonds. This approach avoids the need for pre-functionalization (e.g., halogenation) of the substrate. Transition-metal catalysis, particularly with palladium and rhodium, has enabled the direct arylation, alkylation, and olefination of pyridine (B92270) rings. rsc.orgnih.govacs.org The electron-deficient nature of the pyridine ring within the furopyridine system influences the regioselectivity of these reactions. nih.gov Research on furopyridine systems has demonstrated successful C-H difluoromethylation, indicating that the fused heterocyclic core is amenable to such direct modifications. researchgate.net These cutting-edge techniques offer a streamlined path to novel derivatives that would be difficult to access through classical methods. beilstein-journals.org
Table 2: Key Functionalization Strategies for Furopyridine Systems
Strategy Description Potential Functional Groups Introduced Reference (by analogy) Suzuki-Miyaura Coupling Pd-catalyzed reaction between a halo- or triflate-furopyridine and a boronic acid. Aryl, heteroaryl, vinyl, alkyl groups nih.gov Buchwald-Hartwig Amination Pd-catalyzed coupling of a halo-furopyridine with an amine. Primary and secondary amino groups nih.gov Direct C-H Arylation Pd- or Rh-catalyzed coupling of a C-H bond with an aryl halide. Aryl and heteroaryl groups [11, 18] Amide Coupling Reaction of an amino-furopyridine with a carboxylic acid or acyl chloride. Amide functionalities nih.gov
Development of Focused Libraries of Furo[2,3-c]pyridine-based Compounds for Academic Exploration
The systematic synthesis of compound libraries is a cornerstone of modern chemical research, enabling the efficient exploration of structure-activity relationships (SAR). A "focused library" is a collection of compounds designed around a common chemical scaffold, where specific positions are systematically varied with a diverse set of substituents. fchgroup.net
The amines utilized to generate this library included:
Substituted anilines (e.g., 4-chloroaniline, 3-cyanoaniline)
Disubstituted anilines
Heteroaryl amines (e.g., aminopyrimidine, aminopyrazine)
Bicyclic aromatic amines (e.g., quinoline-5-amine) nih.govacs.org
This library provides a valuable toolset for academic screening and for elucidating the structural features required for a desired chemical or biological effect.
Table 3: Representative Examples from a Focused Library of 1-Aryl-1H- nih.govacs.orgacs.orgtriazolo[4′,5′:4,5]furo[2,3-c]pyridines
Amine Precursor Resulting Substituent (at N-1 of triazole) Compound ID (from source) Reference 4-Chloroaniline 4-Chlorophenyl 24d nih.gov 3-Aminobenzonitrile 3-Cyanophenyl 24g nih.gov 2-Aminopyrimidine Pyrimidin-2-yl 24j nih.gov Quinoline-5-amine Quinolin-5-yl 24k nih.gov
Exploration of Linkages and Substituent Effects on Furo[2,3-c]pyridine Systems
Understanding how different substituents and the way they are linked to the furo[2,3-c]pyridine core affect its properties is crucial for rational design. The electronic nature of the furo[2,3-c]pyridine system is characterized by an electron-rich furan (B31954) ring fused to an electron-deficient pyridine ring. nih.gov This inherent electronic dichotomy means that the position and electronic character (i.e., electron-donating or electron-withdrawing) of a substituent can significantly influence the molecule's reactivity and intermolecular interactions.
Reactivity: The presence of an electron-withdrawing group on the pyridine moiety can make it more susceptible to nucleophilic attack, while also influencing the regioselectivity of C-H functionalization reactions. nih.gov
Intermolecular Interactions: Substituents capable of hydrogen bonding (e.g., hydroxyl, amino) or those that alter the molecule's dipole moment can profoundly change how the molecule interacts with biological targets or organizes in the solid state.
Physicochemical Properties: Lipophilicity, solubility, and metabolic stability can be fine-tuned by the careful selection of substituents, which is a fundamental aspect of medicinal chemistry.
Studies on related furo[2,3-b]pyrrole systems have shown that the nature and position of substituents have a predictable effect on the molecule's NMR chemical shifts, which correlates with the calculated net atomic charges on the ring atoms. mdpi.com Similar systematic effects are expected for the furo[2,3-c]pyridine core, where functional group modifications provide a rational basis for tuning the scaffold's characteristics for specific applications.
Future Directions in Furo 2,3 C Pyridine Academic Research
Emerging Synthetic Methodologies and Catalytic Systems for Furo[2,3-c]pyridine (B168854) Scaffolds
The development of novel and efficient synthetic strategies for constructing the furo[2,3-c]pyridine core is a primary focus of ongoing research. Traditional methods are being supplemented and replaced by more sophisticated catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions.
Palladium-catalyzed reactions have become a cornerstone in the synthesis of furopyridines. One-pot procedures involving Sonogashira couplings followed by heteroannulations are particularly noteworthy. nih.gov For instance, a cascade process involving a Sonogashira reaction of a hydroxysubstituted iodopyridine with a terminal alkyne, followed by a base-induced 5-endo-dig cyclization, has been effectively used to generate the furan (B31954) ring and complete the furo[3,2-c]pyridine (B1313802) system. semanticscholar.org Similarly, 4-pyridyl nonaflates can be coupled with alkynes under Sonogashira conditions to provide 4-alkynyl-substituted pyridines, which are then converted into furo[2,3-c]pyridines. ias.ac.in
Gold catalysis has also emerged as a powerful tool. A gold-catalyzed cascade cyclization of readily available diynamides has been described as a straightforward approach to building the furopyridinyl motif, allowing for the construction of four new bonds and two additional heteroaromatic rings in a single operation. researchgate.net
More recently, rhodium-catalyzed C-H activation has been explored for the assembly of complex heterocyclic systems, including benzofuro[2,3-b]pyridines. acs.org This methodology enables the facile construction of diverse scaffolds through cascade reactions under mild conditions, showcasing the potential for creating novel pseudonatural products. acs.org
| Catalyst System | Reaction Type | Key Features |
| Palladium (e.g., (Ph3P)2PdCl2/CuI) | Sonogashira Coupling / Cyclization | One-pot synthesis, flexible building block approach. semanticscholar.orgresearchgate.net |
| Gold | Cascade Cyclization | Forms multiple bonds and rings in a single step. researchgate.net |
| Rhodium | C-H Activation / Annulation | Enables construction of complex scaffolds under mild conditions. acs.org |
| Titanium | Hydrodefluorination | Allows for regioselective removal of fluorine atoms in precursor synthesis. researchgate.net |
Discovery of Novel Reactivity Patterns and Unconventional Transformations
Beyond synthesis, researchers are actively exploring the inherent reactivity of the furo[2,3-c]pyridine nucleus to discover new chemical transformations. This includes functionalizing the core structure and understanding its behavior under various reaction conditions.
An interesting and unconventional route to the furo[2,3-c]pyridine skeleton involves a variation of the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. nih.gov When pyridoxal (B1214274) is used as the aldehyde component, the reaction unexpectedly yields a 2,3-diamino-furo[2,3-c]pyridine. nih.gov This occurs because the initial Schiff base undergoes cyclization involving the phenolic hydroxyl group of pyridoxal instead of the pyridine (B92270) nitrogen, leading to the furan ring formation. nih.gov This "unusual GBB product" can then be further modified, for example, through diazotization to create novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. nih.gov
The reactivity of the completed furopyridine framework has also been investigated. For the isomeric furo[2,3-b]pyridines, methods for functionalization have been developed, including C-H amination and borylation reactions on the pyridine moiety. nih.gov Furthermore, the furan ring of the furopyridine core, while stable under basic conditions, can undergo a ring-opening reaction with hydrazine, leading to the formation of a new pyridine-dihydropyrazolone scaffold, demonstrating a valuable transformation pathway. nih.gov
Integration of Artificial Intelligence and Machine Learning in Furo[2,3-c]pyridine Synthesis Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize heterocyclic synthesis, including that of furo[2,3-c]pyridines. While specific applications to this particular scaffold are still emerging, the general principles are highly relevant. AI and ML algorithms can be trained on vast datasets of chemical reactions to predict reaction outcomes, suggest optimal synthetic routes, and even design novel molecular structures with desired properties.
For furo[2,3-c]pyridine synthesis, ML models could be developed to:
Predict Reaction Yields: By analyzing factors like catalysts, solvents, temperature, and substrate functionalities, ML can predict the efficiency of different synthetic approaches.
Retrosynthetic Analysis: AI can propose novel and efficient retrosynthetic pathways to complex furo[2,3-c]pyridine derivatives, potentially uncovering non-intuitive strategies.
Catalyst and Reagent Selection: Algorithms can help identify the most effective catalysts and reagents for specific transformations, accelerating the optimization process.
The application of these computational tools will likely reduce the amount of trial-and-error experimentation, making the synthesis of complex molecules like Ethyl furo[2,3-c]pyridine-5-carboxylate and its derivatives faster and more resource-efficient.
Development of Sustainable and Green Chemistry Approaches for Furo[2,3-c]pyridine Production and Derivatization
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. Future research on furo[2,3-c]pyridines will undoubtedly focus on developing more environmentally benign production and derivatization methods.
Key areas of development include:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, reduce energy consumption, and often leads to higher yields and cleaner product profiles compared to conventional heating. rasayanjournal.co.innih.gov
Solventless Reactions: Conducting reactions in the absence of volatile organic solvents minimizes waste and environmental impact. rasayanjournal.co.in
Use of Green Catalysts: The development and use of recyclable, non-toxic, and biodegradable catalysts, such as solid acids (e.g., K-10 montmorillonite) or biocatalysts, are central to green synthesis. nih.govchemijournal.com
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single pot to form a final product, are inherently atom-economical and reduce the number of synthetic steps and purification processes. rasayanjournal.co.in The aforementioned GBB reaction is an example of an MCR. nih.gov
Aqueous Media: Utilizing water as a solvent is a key green chemistry principle, and developing synthetic routes that are efficient in aqueous systems is a significant goal. nih.gov
Advanced Spectroscopic Techniques for Elucidating Complex Furo[2,3-c]pyridine Structures
The unambiguous characterization of novel furo[2,3-c]pyridine derivatives is critical. While standard techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry are routine, advanced methods are necessary for more complex structures and for differentiating between isomers. chemicalbook.comchemicalbook.comcncb.ac.cn
Future research will rely heavily on:
2D-NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for establishing connectivity within complex molecules and for the complete assignment of proton and carbon signals. cncb.ac.cn
High-Resolution Mass Spectrometry (HRMS): Provides precise mass measurements, allowing for the confident determination of elemental compositions. cncb.ac.cn
X-ray Crystallography: Offers the definitive method for determining the three-dimensional structure of crystalline compounds, confirming absolute configurations and resolving any structural ambiguities. researchgate.net
The systematic analysis of 13C NMR spectra for various substituted furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]-, and furo[3,2-c]pyridine isomers has been undertaken to establish clear correlations between structure and chemical shifts, providing valuable data for the characterization of new analogues. documentsdelivered.com
| Spectroscopic Technique | Application in Furo[2,3-c]pyridine Research |
| 1D NMR (1H, 13C) | Routine characterization, determination of basic structure. chemicalbook.comchemicalbook.com |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of complex connectivity and unambiguous signal assignment. cncb.ac.cn |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of molecular formula. cncb.ac.cn |
| X-ray Crystallography | Definitive 3D structural analysis and stereochemical assignment. researchgate.net |
Deeper Computational Insights into Furo[2,3-c]pyridine Electronic Behavior and Reactivity
Computational chemistry provides powerful tools for understanding the fundamental properties of molecules. Density Functional Theory (DFT) and other quantum mechanical methods are increasingly being used to gain deeper insights into the electronic structure, stability, and reactivity of heterocyclic systems like furo[2,3-c]pyridine.
Future computational studies are expected to focus on:
Reactivity Prediction: Calculating properties like electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and atomic charges can help predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts. mdpi.com
Mechanism Elucidation: DFT calculations can be used to model reaction pathways, determine transition state energies, and provide a detailed understanding of reaction mechanisms, such as those in catalytic cyclizations. grafiati.com
Spectroscopic Correlation: Theoretical calculations of NMR chemical shifts can be correlated with experimental data to aid in structure verification and assignment. mdpi.com The correlation of 13C and 15N chemical shifts with calculated net atomic charges has been discussed for related furo-pyrrole systems. mdpi.com
Electronic Properties: Understanding the electronic properties is crucial for applications in materials science, such as for organic light-emitting diodes (OLEDs), where furopyridine-based iridium complexes have shown promise. grafiati.com
These computational insights, when combined with experimental results, will provide a more complete picture of the chemical behavior of the furo[2,3-c]pyridine scaffold and accelerate the discovery of new derivatives with tailored properties.
Q & A
Q. How to address discrepancies in reported synthetic yields for similar compounds?
- Methodological Answer :
- Reproducibility Checks : Replicate published procedures with strict control of moisture, oxygen, and catalyst purity.
- Byproduct Analysis : Use LC-MS to identify unaccounted intermediates or side products.
- Collaborative Validation : Cross-verify results with independent labs or databases like PubChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
